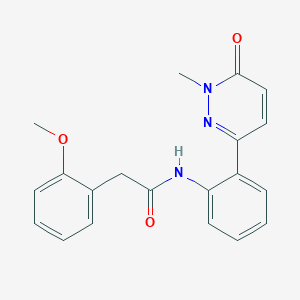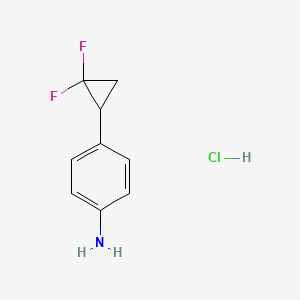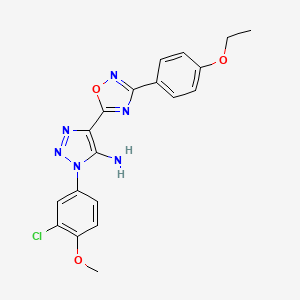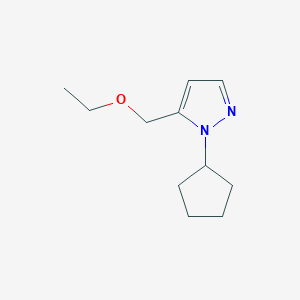![molecular formula C23H16F3N3O2 B2431898 2-cyano-3-{4-[(pyridin-2-yl)methoxy]phenyl}-N-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 1808639-72-6](/img/structure/B2431898.png)
2-cyano-3-{4-[(pyridin-2-yl)methoxy]phenyl}-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-cyano-3-{4-[(pyridin-2-yl)methoxy]phenyl}-N-[3-(trifluoromethyl)phenyl]prop-2-enamide” is a complex organic molecule that contains several functional groups. These include a cyano group (-CN), a pyridinyl group (a nitrogen-containing aromatic ring), a methoxy group (-OCH3), a phenyl group (an aromatic ring), a trifluoromethyl group (-CF3), and an amide group (a carbonyl group adjacent to a nitrogen). Each of these groups contributes to the overall properties of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and aromatic rings. These groups would likely contribute to the overall polarity of the molecule, its solubility in different solvents, and its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like cyano, amide, and trifluoromethyl would likely make this compound polar and potentially soluble in polar solvents .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has shown the utility of cyano and enamide derivatives in synthesizing a wide range of heterocyclic compounds. For example, the addition of lithiated methoxyallene to specific nitriles has led to the formation of trifluoromethyl-substituted pyridinol derivatives, demonstrating a novel reactivity pattern and potential for creating complex heterocyclic structures (Flögel et al., 2004). Similarly, the preparation of selenazin-4-ones from cyano and hydroseleno acrylamide reactions with carbonyl compounds has further exemplified the versatility of these chemical frameworks in synthesizing novel heterocycles (Yokoyama et al., 1986).
Mechanofluorochromic Properties
The study of 3-aryl-2-cyano acrylamide derivatives has revealed interesting mechanofluorochromic properties, where different stacking modes of these compounds significantly affect their optical properties. This has implications for the development of new materials with potential applications in sensing, imaging, and data storage (Song et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
Similar compounds have been involved in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds . The compound may interact with its targets through similar mechanisms, leading to changes in the targets’ function.
Biochemical Pathways
Similar compounds have been involved in various biochemical reactions, including suzuki–miyaura coupling and protodeboronation . These reactions can affect various biochemical pathways and their downstream effects.
Result of Action
Similar compounds have been found to induce various nuclear features
Future Directions
properties
IUPAC Name |
2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O2/c24-23(25,26)18-4-3-6-19(13-18)29-22(30)17(14-27)12-16-7-9-21(10-8-16)31-15-20-5-1-2-11-28-20/h1-13H,15H2,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHVSWFHAANHST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,4-Dichlorobenzyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B2431817.png)



![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2431823.png)
![ethyl 2-[(4-butoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2431825.png)
![N-(3-chloro-4-methylphenyl)-1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2431826.png)





